molecular formula C19H19N3OS B2797176 5-(methylamino)-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone CAS No. 478066-90-9

5-(methylamino)-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone

Cat. No.: B2797176
CAS No.: 478066-90-9
M. Wt: 337.44
InChI Key: DQHPAYGRKMXPED-UHFFFAOYSA-N
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Description

5-(methylamino)-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C19H19N3OS and its molecular weight is 337.44. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Preparation methods for this compound typically involve multi-step synthesis One common approach begins with the formation of the pyridazinone core through cyclization reactions

  • Step 1: Nitration of 4-methylphenyl derivative to introduce nitro groups.

  • Step 2: Reduction of nitro groups to amines.

  • Step 3: Reaction with methylamine to form methylamino groups.

  • Step 4: Introduction of sulfanyl groups via thiol reactions.

Industrial Production Methods: For industrial-scale production, optimization focuses on yield, cost-efficiency, and environmental impact. Using continuous flow reactors might enhance the synthesis process, offering precise control over reaction conditions and enabling large-scale production.

Types of Reactions:

  • Oxidation: It can undergo oxidation reactions, particularly targeting the sulfanyl group, converting it to sulfoxides or sulfones.

  • Reduction: The nitro groups, if present, can be reduced to amines.

  • Substitution: Electrophilic substitution reactions can be performed on the aromatic rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidants include hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Reducing agents like tin(II) chloride or hydrogen gas with a palladium catalyst.

  • Substitution: Halogenation can be done using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products:

  • Oxidation: Sulfoxides and sulfones.

  • Reduction: Amines.

  • Substitution: Halogenated derivatives.

Scientific Research Applications

In chemistry, the compound's reactivity makes it a useful intermediate in organic synthesis. In biology, it can be used as a probe to study biological pathways involving sulfur-containing groups. Its potential medicinal properties suggest applications in drug development, particularly as enzyme inhibitors or in cancer research. In industry, it may serve as a precursor for materials with specific chemical functionalities.

Mechanism of Action

The compound's mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. Its sulfanyl and methylamino groups enable binding to active sites of enzymes, potentially inhibiting their activity. The pathways involved might include inhibition of key metabolic or signaling enzymes, disrupting cellular processes vital for disease progression.

Comparison with Similar Compounds

Comparing this compound with similar pyridazinone derivatives, its unique methylamino and sulfanyl substitutions confer distinct reactivity and biological properties. Similar compounds include:

  • 4-(4-Methylphenyl)-3(2H)-pyridazinone: Lacks sulfanyl group, offering different biological activity.

  • 5-(Amino)-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone: Lacks methylation on the amino group, which may alter binding affinity and specificity.

The distinct chemical structure of 5-(methylamino)-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone underpins its unique applications and reactivity, making it a compound of interest in various scientific domains.

Properties

IUPAC Name

5-(methylamino)-2-(4-methylphenyl)-4-(4-methylphenyl)sulfanylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-13-4-8-15(9-5-13)22-19(23)18(17(20-3)12-21-22)24-16-10-6-14(2)7-11-16/h4-12,20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHPAYGRKMXPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)NC)SC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601322417
Record name 5-(methylamino)-2-(4-methylphenyl)-4-(4-methylphenyl)sulfanylpyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821437
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478066-90-9
Record name 5-(methylamino)-2-(4-methylphenyl)-4-(4-methylphenyl)sulfanylpyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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